N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
CAS No.: 897459-40-4
VCID: VC6366305
Molecular Formula: C20H16ClN3O2S
Molecular Weight: 397.88
* For research use only. Not for human or veterinary use.
![N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide - 897459-40-4](/images/structure/VC6366305.png)
Description |
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b]thiazol-3-yl}acetamide is a complex organic compound belonging to the thiazole derivative class. It features a unique structure that includes both thiazole and imidazole rings, contributing to its biological properties. This compound has been studied for its potential therapeutic applications, particularly in cancer research. Synthesis and CharacterizationThe synthesis of N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b]thiazol-3-yl}acetamide typically involves multi-step chemical reactions. These reactions require careful control of conditions such as temperature and solvent choice to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound. Mechanisms of ActionThe compound interacts with various biological targets, influencing multiple biochemical pathways. The presence of the imidazole ring enhances its ability to modulate enzyme activities and receptor interactions. Thiazole derivatives, including this compound, are known to act as inhibitors for specific enzymes, often showing uncompetitive inhibition patterns. Potential Therapeutic ApplicationsGiven its biological activities, N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b]thiazol-3-yl}acetamide has potential applications in cancer therapy. Further research is needed to fully explore its therapeutic potential and to develop it into a viable drug candidate. |
---|---|
CAS No. | 897459-40-4 |
Product Name | N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide |
Molecular Formula | C20H16ClN3O2S |
Molecular Weight | 397.88 |
IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Standard InChI | InChI=1S/C20H16ClN3O2S/c1-26-18-8-7-14(21)9-16(18)22-19(25)10-15-12-27-20-23-17(11-24(15)20)13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3,(H,22,25) |
Standard InChIKey | JCTHJGMBTBZRKB-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Solubility | not available |
PubChem Compound | 7522499 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume